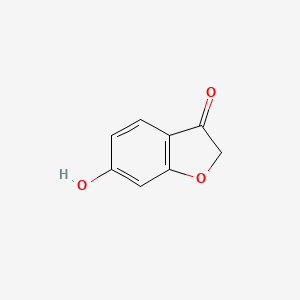

6-hydroxybenzofuran-3(2H)-one

Numéro de catalogue B1662008

Poids moléculaire: 150.13 g/mol

Clé InChI: GBDMODVZBPFQKI-UHFFFAOYSA-N

Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.

Patent

US05663368

Procedure details

To a stirred solution of resorcinol (16.0 kg, 145 moles), chloroacetonitrile (13.2 kg, 175 moles) and ethyl acetate (193 kg, 214 L)under nitrogen was added zinc chloride (11.0 kg, 80.8 moles) and the mixture cooled to 5° C. Hydrogen chloride gas (31.2 kg, 855 moles) was bubbled in at such a rate that the internal temperature did not exceed 30° C. The thick slurry was stirred for an additional 2 hours and the solvent removed by vacuum distillation. Water (80 L) was added and the residual ethyl acetate removed by vacuum distillation. The mixture was heated to 60° C. and stirred for 1 hour. The temperature was cooled to 20° C. and then t-butyl methyl ether (146 L, 113 kg) was added and the mixture stirred for 15 minutes. The aqueous layer was separated and the organic layer washed with water (50 L). The layers were separated and the organic layer removed by vacuum distillation. 95% Ethanol (50 L) was added and the distillation continued until all of the t-butyl methyl ether had been removed. Then 95% ethanol (220 L) was added followed by the addition of sodium acetate (21.8 kg, 266 moles) and the mixture heated to reflux for 1 hour. Additional sodium acetate (3.54 kg, 43.2 moles) was added and the mixture refluxed for an additional 1 hour. The mixture was cooled to 5° C. and the solid collected by centrifugation. This was washed with 95% ethanol (51 L), water (800 L), 95% ethanol (29 L) and hexane (30 L). The material was dried at 40° C. under vacuum to afford the desired product (16.5 kg, 75%) which was used without any further purification.

Name

Yield

75%

Identifiers

|

REACTION_CXSMILES

|

[C:1]1([CH:8]=[CH:7][CH:6]=[C:4]([OH:5])[CH:3]=1)[OH:2].ClCC#N.Cl.[C:14]([O-])(=[O:16])[CH3:15].[Na+]>[Cl-].[Zn+2].[Cl-].C(OCC)(=O)C>[OH:2][C:1]1[CH:8]=[CH:7][C:6]2[C:14](=[O:16])[CH2:15][O:5][C:4]=2[CH:3]=1 |f:3.4,5.6.7|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

16 kg

|

|

Type

|

reactant

|

|

Smiles

|

C1(O)=CC(O)=CC=C1

|

|

Name

|

|

|

Quantity

|

13.2 kg

|

|

Type

|

reactant

|

|

Smiles

|

ClCC#N

|

|

Name

|

|

|

Quantity

|

11 kg

|

|

Type

|

catalyst

|

|

Smiles

|

[Cl-].[Zn+2].[Cl-]

|

|

Name

|

|

|

Quantity

|

214 L

|

|

Type

|

solvent

|

|

Smiles

|

C(C)(=O)OCC

|

Step Two

|

Name

|

|

|

Quantity

|

31.2 kg

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

Step Three

|

Name

|

|

|

Quantity

|

21.8 kg

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)[O-].[Na+]

|

Step Four

|

Name

|

|

|

Quantity

|

3.54 kg

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)[O-].[Na+]

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

5 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

The thick slurry was stirred for an additional 2 hours

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

did not exceed 30° C

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the solvent removed by vacuum distillation

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Water (80 L) was added

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the residual ethyl acetate removed by vacuum distillation

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The mixture was heated to 60° C.

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

stirred for 1 hour

|

|

Duration

|

1 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The temperature was cooled to 20° C.

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

t-butyl methyl ether (146 L, 113 kg) was added

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

the mixture stirred for 15 minutes

|

|

Duration

|

15 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The aqueous layer was separated

|

WASH

|

Type

|

WASH

|

|

Details

|

the organic layer washed with water (50 L)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The layers were separated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the organic layer removed by vacuum distillation

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

95% Ethanol (50 L) was added

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

the distillation

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

had been removed

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Then 95% ethanol (220 L) was added

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the mixture heated

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to reflux for 1 hour

|

|

Duration

|

1 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the mixture refluxed for an additional 1 hour

|

|

Duration

|

1 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The mixture was cooled to 5° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the solid collected by centrifugation

|

WASH

|

Type

|

WASH

|

|

Details

|

This was washed with 95% ethanol (51 L), water (800 L), 95% ethanol (29 L) and hexane (30 L)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The material was dried at 40° C. under vacuum

|

Outcomes

Product

Details

Reaction Time |

2 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

OC1=CC2=C(C(CO2)=O)C=C1

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 16.5 kg | |

| YIELD: PERCENTYIELD | 75% | |

| YIELD: CALCULATEDPERCENTYIELD | 75.8% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |